molecular formula C13H16ClNO3 B1439317 methyl (2S)-4-(2-chloro-5-methylphenoxy)pyrrolidine-2-carboxylate CAS No. 1217739-63-3

methyl (2S)-4-(2-chloro-5-methylphenoxy)pyrrolidine-2-carboxylate

Cat. No. B1439317
M. Wt: 269.72 g/mol
InChI Key: DWXQWYXLBQNENO-UMJHXOGRSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis1. Protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach has been reported1. This approach, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation1.


Scientific Research Applications

Synthesis of Novel Compounds

Chemical Transformations and Mechanisms

  • Studies on phosphine-catalyzed [4 + 2] annulation processes involving ethyl 2-methyl-2,3-butadienoate and N-tosylimines led to the synthesis of highly functionalized tetrahydropyridines, demonstrating the role of pyrrolidine derivatives in facilitating complex cycloaddition reactions (Zhu et al., 2003).
  • The absolute structure of a chiral pyrrolidine derivative was determined, emphasizing its potential as an enantiopure coordination partner for cations, which is significant for the development of chiral resolution agents and asymmetric synthesis strategies (Wang & Englert, 2019).

Development of Antimicrobial Agents

  • The synthesis and evaluation of 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide for antimicrobial activities highlighted the exploration of pyrrolidine derivatives in search of new antimicrobial agents. Although the study reported no activities against tested organisms, it underscores the ongoing research efforts to harness these compounds in biomedical applications (Ovonramwen et al., 2021).

properties

IUPAC Name

methyl (2S)-4-(2-chloro-5-methylphenoxy)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-8-3-4-10(14)12(5-8)18-9-6-11(15-7-9)13(16)17-2/h3-5,9,11,15H,6-7H2,1-2H3/t9?,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXQWYXLBQNENO-UMJHXOGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC2CC(NC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)Cl)OC2C[C@H](NC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2S)-4-(2-chloro-5-methylphenoxy)pyrrolidine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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